molecular formula C18H15ClFN3O2 B2492885 N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1208384-75-1

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2492885
CAS No.: 1208384-75-1
M. Wt: 359.79
InChI Key: WJXZFSMSTHZMAJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.79. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

    Biochemical Pathways

    Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The exact pathways affected would depend on the compound’s targets.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be investigated for use in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXZFSMSTHZMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.